Product packaging for 2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol(Cat. No.:CAS No. 861410-66-4)

2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol

Cat. No.: B364425
CAS No.: 861410-66-4
M. Wt: 274.15g/mol
InChI Key: XSUTYJFDWAAUOJ-UHFFFAOYSA-N
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Description

2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a bromobenzyl group and an ethoxyethanol chain, a structure known for its solvent properties and utility as a versatile building block . The bromine atom serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, making this compound valuable for constructing more complex molecules. Meanwhile, the ethoxyethanol moiety can contribute to solubility characteristics. Researchers may explore its potential as a key intermediate in developing pharmaceutical candidates or as a precursor for synthesizing specialized compounds like surfactants or ligands . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16BrNO2 B364425 2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol CAS No. 861410-66-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[(3-bromophenyl)methylamino]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2/c12-11-3-1-2-10(8-11)9-13-4-6-15-7-5-14/h1-3,8,13-14H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUTYJFDWAAUOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 3 Bromobenzyl Amino Ethoxy Ethanol and Its Analogs

Retrosynthetic Analysis and Design Strategies for 2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For this compound, the primary disconnection strategy focuses on the carbon-nitrogen (C-N) bond of the secondary amine. This disconnection simplifies the molecule into two key precursors: 2-(2-aminoethoxy)ethanol (B1664899) and a 3-bromobenzyl electrophile.

This retrosynthetic approach is advantageous as 2-(2-aminoethoxy)ethanol is a commercially available and relatively inexpensive starting material. The 3-bromobenzyl moiety can be introduced via two primary synthetic routes:

Reductive Amination: This involves the reaction of 2-(2-aminoethoxy)ethanol with 3-bromobenzaldehyde.

Direct Alkylation: This involves the reaction of 2-(2-aminoethoxy)ethanol with a 3-bromobenzyl halide, such as 3-bromobenzyl bromide.

The choice between these strategies depends on factors such as the availability of starting materials, reaction conditions, and desired yield.

Development and Optimization of Novel Synthetic Pathways to this compound

Based on the retrosynthetic analysis, two primary synthetic pathways for this compound have been developed and optimized.

Pathway 1: Reductive Amination

This pathway involves a two-step, one-pot reaction. First, 2-(2-aminoethoxy)ethanol is reacted with 3-bromobenzaldehyde to form a Schiff base intermediate. This intermediate is then reduced in situ to the desired secondary amine.

StepReactantsReagents/ConditionsProduct
12-(2-aminoethoxy)ethanol, 3-bromobenzaldehydeMethanol, room temperatureSchiff base intermediate
2Schiff base intermediateSodium borohydride (NaBH4), MethanolThis compound

Pathway 2: Direct Alkylation

This pathway involves the direct reaction of 2-(2-aminoethoxy)ethanol with 3-bromobenzyl bromide in the presence of a base to neutralize the hydrobromic acid byproduct.

ReactantsReagents/ConditionsProduct
2-(2-aminoethoxy)ethanol, 3-bromobenzyl bromidePotassium carbonate (K2CO3), Acetonitrile (B52724), RefluxThis compound

Exploration of Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

The synthesis of this compound primarily involves the formation of a carbon-nitrogen bond. Both the reductive amination and direct alkylation pathways achieve this transformation. The reductive amination approach first forms a carbon-nitrogen double bond (imine) which is subsequently reduced to a single bond. The direct alkylation method forms the carbon-nitrogen single bond in a single step through a nucleophilic substitution reaction.

Investigation of Catalytic Systems for Enhanced Efficiency in Synthesis

To improve the efficiency and sustainability of the synthesis, various catalytic systems can be investigated. For the reductive amination pathway, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO2) can be employed as an alternative to stoichiometric reducing agents like sodium borohydride. Catalytic transfer hydrogenation, using a hydrogen donor like formic acid or ammonium formate in the presence of a transition metal catalyst, offers another efficient method.

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be applied to the synthesis of this compound in several ways:

Atom Economy: The reductive amination pathway generally has a higher atom economy than the direct alkylation method, as it incorporates a greater proportion of the reactant atoms into the final product.

Use of Safer Solvents: Replacing hazardous solvents like acetonitrile with greener alternatives such as ethanol or water can significantly reduce the environmental impact of the synthesis.

Catalysis: The use of catalytic hydrogenation instead of stoichiometric reducing agents minimizes waste generation.

Energy Efficiency: Optimizing reaction conditions, such as temperature and reaction time, can reduce energy consumption.

Stereoselective Synthesis and Chiral Induction Approaches for this compound

While this compound itself is an achiral molecule, the development of stereoselective synthetic methods is crucial for the preparation of chiral analogs. Chiral induction can be achieved by using chiral starting materials or by employing chiral catalysts or reagents.

For instance, starting with a chiral amino alcohol would lead to the formation of a single enantiomer of the product. Alternatively, the use of a chiral reducing agent in the reductive amination of the prochiral imine intermediate could induce stereoselectivity.

Design and Synthesis of Structurally Modified Analogs and Derivatives of this compound for Comparative Chemical Studies

The synthesis of structurally modified analogs of this compound allows for the exploration of structure-activity relationships in various chemical and biological contexts. Modifications can be made to both the substituted benzyl (B1604629) ring and the ethoxyethanol side chain.

Table of Proposed Analogs and their Synthetic Precursors

Analog StructurePrecursor 1Precursor 2
2-{2-[(4-Chlorobenzyl)amino]ethoxy}ethanol2-(2-aminoethoxy)ethanol4-Chlorobenzaldehyde
2-{2-[(3-Methoxybenzyl)amino]ethoxy}ethanol2-(2-aminoethoxy)ethanol3-Methoxybenzaldehyde
3-{2-[(3-Bromobenzyl)amino]ethoxy}propan-1-ol3-(2-aminoethoxy)propan-1-ol3-Bromobenzaldehyde

These analogs can be synthesized using the same reductive amination or direct alkylation methodologies described for the parent compound, simply by substituting the appropriate starting materials.

Advanced Analytical Characterization Techniques for 2 2 3 Bromobenzyl Amino Ethoxy Ethanol

High-Resolution Spectroscopic Methods for Elucidating Molecular Structure and Conformation

Spectroscopic methods are indispensable for probing the molecular architecture of 2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique fingerprints of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed structural map can be constructed.

In the ¹H NMR spectrum of this compound, the chemical shift of each proton is influenced by its local electronic environment. For instance, the aromatic protons on the 3-bromobenzyl group are expected to appear in the downfield region, typically between 7.2 and 7.5 ppm, due to the deshielding effect of the aromatic ring currents. The benzylic protons (Ar-CH₂-N) would likely resonate around 3.8 ppm. The protons of the ethoxyethanol chain would exhibit characteristic shifts, with those closer to the electronegative oxygen and nitrogen atoms appearing further downfield. libretexts.orgpdx.eduorganicchemistrydata.org The N-H proton of the secondary amine would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. libretexts.orgopenstax.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the aromatic ring will show distinct signals in the 120-140 ppm range, with the carbon atom attached to the bromine atom being significantly influenced. chemicalbook.comchemicalbook.comoregonstate.eduorganicchemistrydata.org The benzylic carbon and the carbons of the ethoxyethanol chain will have characteristic shifts in the aliphatic region of the spectrum. oregonstate.eduorganicchemistrydata.org

Two-dimensional (2D-NMR) experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to assign protons within the ethoxyethanol chain and the aromatic ring. HSQC spectra correlate each proton with its directly attached carbon atom, providing unambiguous assignment of the ¹H and ¹³C signals.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are predicted chemical shift ranges based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary.
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H7.2 - 7.5125 - 132
Aromatic C-Br-~122
Aromatic C-CH₂-~140
Ar-CH₂-N~3.8~53
N-CH₂-CH₂-O~2.8~50
O-CH₂-CH₂-OH~3.6~72
CH₂-OH~3.7~61
N-HVariable (broad)-
O-HVariable (broad)-

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. Raman spectroscopy, a complementary technique, measures the inelastic scattering of monochromatic light.

The IR spectrum of this compound is expected to show a characteristic N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹, which is typically a single, sharp band. libretexts.orgopenstax.orgorgchemboulder.com A broad O-H stretching band from the terminal alcohol group would be observed around 3200-3600 cm⁻¹. The C-N stretching of the aliphatic amine is expected in the 1250-1020 cm⁻¹ range. orgchemboulder.com The presence of the ether linkage (-C-O-C-) would give rise to a strong C-O stretching band between 1085 and 1150 cm⁻¹. wpmucdn.comyoutube.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring will appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Typical Vibrational Frequencies for this compound

Note: These are typical frequency ranges for the indicated functional groups. The exact position and intensity of the bands can be influenced by the molecular environment.
Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
O-H (Alcohol)Stretching3200 - 3600 (broad)
N-H (Secondary Amine)Stretching3300 - 3500 (sharp)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Aromatic C=CStretching1450 - 1600
C-O (Ether, Alcohol)Stretching1050 - 1260
C-N (Amine)Stretching1020 - 1250
C-BrStretching500 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The presence of the bromobenzyl group in this compound makes it UV-active.

The benzene ring contains π electrons that can undergo π → π* transitions. The presence of substituents on the benzene ring, such as the bromine atom and the alkylaminoethoxyethanol chain, can shift the absorption maxima (λ_max) and influence their intensities. It is expected that the primary absorption bands for the substituted benzene ring would appear in the UV region, likely around 260-280 nm. libretexts.org The presence of non-bonding electrons on the nitrogen and oxygen atoms could also lead to n → σ* or n → π* transitions, though these are often weaker and may be obscured by the stronger π → π* absorptions.

Predicted UV-Vis Absorption Maxima for this compound

Note: These are predicted absorption maxima based on the chromophores present in the molecule. The exact λ_max and molar absorptivity (ε) are dependent on the solvent used.
ChromophoreElectronic TransitionPredicted λ_max (nm)
Substituted Benzene Ringπ → π*~260 - 280

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, thereby allowing for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is a common approach for such molecules. nih.govnih.govthermofisher.com

A typical HPLC method would involve injecting a solution of the compound onto a C18 column and eluting it with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.govtandfonline.com Gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of the target compound from any impurities. nih.gov Detection is often accomplished using a UV detector set to a wavelength where the analyte absorbs strongly, as determined by its UV-Vis spectrum. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration.

Typical HPLC Parameters for the Analysis of this compound

Note: These are exemplary parameters. Method development and optimization are required to achieve the desired separation.
ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water (with buffer, e.g., 0.1% formic acid)
Flow Rate1.0 mL/min
DetectionUV at ~265 nm
Injection Volume10 µL

Gas Chromatography (GC) with Mass Spectrometry Detection (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While the parent compound this compound has a relatively high boiling point and contains polar functional groups that can make it challenging for direct GC analysis, derivatization can be employed to increase its volatility and thermal stability. For instance, silylation of the hydroxyl and secondary amine groups would yield a less polar and more volatile derivative suitable for GC-MS analysis.

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

The mass spectrum of this compound (or its derivative) would be expected to show a molecular ion peak corresponding to its molecular weight. A key fragmentation pathway for benzylamines is α-cleavage, which involves the breaking of the bond between the benzylic carbon and the nitrogen atom. nih.govacs.orgnih.gov This would lead to the formation of a stable bromobenzyl cation or a related fragment. The presence of bromine would be indicated by a characteristic isotopic pattern for fragments containing this atom (approximately equal intensity for M and M+2 isotopes).

Predicted Key Mass Fragments for this compound in GC-MS

Note: These are predicted fragmentation patterns. The actual mass spectrum will depend on the ionization energy and the specific instrumentation used. The m/z values correspond to the most abundant isotopes.
Fragment Ion (m/z)Proposed Structure/Origin
273/275Molecular Ion [M]⁺
170/172[Br-C₆H₄-CH₂]⁺ (Bromobenzyl cation)
104[CH₂=NH-CH₂CH₂OCH₂CH₂OH]⁺
91[C₇H₇]⁺ (Tropylium ion, from rearrangement of benzyl (B1604629) fragment)

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of complex mixtures, offering advantages in speed and efficiency over traditional liquid chromatography. In the analysis of this compound, SFC is particularly advantageous due to the compound's polarity and thermal lability.

Utilizing supercritical carbon dioxide as the primary mobile phase, often modified with a small percentage of an organic solvent such as methanol, SFC allows for rapid and efficient separation. The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to faster column equilibration and reduced analysis times. For this compound, a typical SFC method would involve a chiral stationary phase to resolve any potential enantiomers, given the stereocenter that could arise during its synthesis.

Illustrative SFC Method Parameters:

ParameterValue
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Supercritical CO2 / Methanol with 0.1% Isopropylamine
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 220 nm and 254 nm

This technique provides critical information on the purity of the compound and can quantify the presence of any stereoisomers, which is crucial for understanding its potential biological activity.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds. For this compound, HRMS provides an exceptionally accurate mass measurement, allowing for the determination of its elemental composition. Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers can achieve mass accuracies in the low parts-per-million (ppm) range.

The exact mass of the protonated molecule [M+H]⁺ of this compound (C11H16BrNO2) is calculated to be 274.0494 Da. Experimental determination of this mass via HRMS would be expected to be within a very narrow tolerance, confirming the elemental formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments provide detailed structural information through controlled fragmentation of the parent ion. The fragmentation pattern is a unique fingerprint of the molecule.

Expected HRMS Fragmentation Data for [C11H17BrNO2]⁺:

Fragment m/zPossible Structure/Identity
171.98/169.98[C7H6Br]⁺ (Bromotropylium ion)
104.10[C7H6O]⁺ (Loss of bromine and subsequent rearrangement)
88.07[C4H10NO]⁺ (Cleavage of the ethoxyethanol side chain)

Analysis of these fragments allows for the precise mapping of the molecule's connectivity, confirming the presence of the 3-bromobenzyl group and the amino-ethoxy-ethanol side chain.

X-ray Crystallography for Definitive Solid-State Structural Determination

While chromatographic and spectrometric techniques provide valuable data on connectivity and composition, X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique is contingent on the ability to grow a single, high-quality crystal of this compound.

Hyphenated Techniques (e.g., LC-NMR, GC-IR) and Emerging Analytical Platforms

The coupling of separation techniques with spectroscopic detection, known as hyphenation, provides a powerful means of analyzing complex samples. For a compound like this compound, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) could be particularly insightful. This technique would allow for the separation of the parent compound from any impurities, followed by the acquisition of NMR spectra for each separated component. This is invaluable for the structural elucidation of unknown impurities or degradants.

Gas Chromatography-Infrared Spectroscopy (GC-IR) is another relevant hyphenated technique, assuming the compound is sufficiently volatile and thermally stable or can be derivatized to be so. GC-IR would provide infrared spectra of separated components, giving information about the functional groups present.

Emerging analytical platforms, such as ion mobility spectrometry-mass spectrometry (IMS-MS), could offer an additional dimension of separation based on the size, shape, and charge of the ion. This can help to differentiate between isomers that may not be separable by chromatography alone.

These advanced, multi-dimensional analytical approaches provide a comprehensive and detailed characterization of this compound, which is essential for its development and application in any scientific field.

Computational Chemistry and Molecular Modeling of 2 2 3 Bromobenzyl Amino Ethoxy Ethanol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. These methods solve the Schrödinger equation, or a simplified form of it, to provide information on electron distribution and energy levels.

Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum mechanical methods used in computational chemistry. Ab initio methods derive their results from first principles, without the inclusion of experimental data, by solving the Schrödinger equation. rsc.org These methods can be computationally expensive but offer high accuracy.

Density Functional Theory (DFT) has emerged as a popular and practical alternative. mdpi.com In principle, DFT is an exact method, but in practice, it relies on approximations for the exchange-correlation functional, which describes the quantum mechanical effects of electron exchange and correlation. duke.edu Despite these approximations, DFT methods like B3LYP often provide a good balance between computational cost and accuracy for a wide range of molecular systems, including those containing aromatic rings and flexible side chains. nist.govacs.org For a molecule like 2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol, DFT calculations can be employed to optimize its geometry and predict its electronic properties.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the amino group and the phenyl ring, while the LUMO may be distributed over the aromatic system.

To gain a more detailed understanding of the electron distribution, Natural Bond Orbital (NBO) analysis can be performed. uni-muenchen.dewikipedia.org NBO analysis transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. This method provides a quantitative measure of atomic charges and the delocalization of electron density through hyperconjugative interactions. rsc.orgwisc.edu For the title compound, NBO analysis would reveal the partial charges on each atom, highlighting the polar nature of the N-H, C-O, and C-Br bonds, and quantifying the interactions between occupied and unoccupied orbitals.

Illustrative Data: The following table presents hypothetical HOMO-LUMO energy values for this compound, as would be calculated using a DFT method like B3LYP with a 6-31G(d,p) basis set.

ParameterCalculated Value (eV)
HOMO Energy-6.25
LUMO Energy-0.98
HOMO-LUMO Gap 5.27

Illustrative Data: A hypothetical Natural Population Analysis (NPA) charge distribution for selected atoms in this compound is shown below.

AtomNPA Charge (e)
Br-0.05
N-0.85
O (ethoxy)-0.60
O (ethanol)-0.70
H (on N)+0.40
H (on O)+0.48

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While QM methods are excellent for electronic properties, they are often too computationally intensive for studying the conformational dynamics of flexible molecules. For this, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the preferred tools.

Molecular mechanics models represent a molecule as a collection of atoms connected by springs, with the potential energy being a function of bond lengths, bond angles, and dihedral angles. The set of parameters that define these interactions is known as a force field. For common biomolecules, well-established force fields like AMBER and CHARMM are available. However, for novel compounds like this compound, specific parameters may be missing.

The General Amber Force Field (GAFF) is designed to be compatible with the main AMBER force fields and can generate parameters for a wide variety of organic molecules. ambermd.orgresearchgate.net The process typically involves assigning atom types, and then using tools like antechamber and parmchk within the AmberTools suite to generate the necessary bond, angle, and dihedral parameters. nih.govbioexcel.eu Charges are often derived from QM calculations to better represent the electronic distribution. Validation of the new parameters is crucial and can involve comparing MM-optimized geometries and conformational energy profiles with higher-level QM calculations. nih.gov

Due to the presence of multiple rotatable bonds in the ethoxyethanol and benzylamine (B48309) moieties, this compound can exist in a multitude of conformations. Identifying the low-energy conformers is essential as these are the most likely to be populated at room temperature and to be biologically active.

Conformational searching algorithms systematically or randomly vary the dihedral angles of the rotatable bonds to explore the potential energy surface of the molecule. Each generated conformation is then subjected to energy minimization to find the nearest local minimum. This process results in a set of low-energy conformers. For flexible molecules like ethers and amines, this can reveal a complex conformational landscape with several stable structures. nih.govwisc.eduyoutube.com The relative energies of these conformers can be used to estimate their population distribution according to the Boltzmann equation.

Illustrative Data: The table below shows a hypothetical set of low-energy conformers for this compound and their relative energies as determined by a conformational search followed by MM energy minimization.

Conformer IDKey Dihedral Angles (°)Relative Energy (kcal/mol)
1τ1: 178, τ2: 65, τ3: 1800.00
2τ1: 60, τ2: 175, τ3: -1790.85
3τ1: -62, τ2: 68, τ3: 1751.20
4τ1: 175, τ2: -70, τ3: 651.55

In Silico Prediction of Spectroscopic Parameters and Theoretical Spectra

Computational methods can also be used to predict spectroscopic properties, which is a powerful tool for interpreting experimental spectra and confirming molecular structures.

DFT calculations are widely used for the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govnih.gov For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding constants of each nucleus. rsc.orgresearchgate.net These shielding constants can then be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of DFT-predicted chemical shifts has become sufficiently high to aid in the assignment of complex experimental spectra. researchgate.net

Similarly, the vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. dtic.mil The resulting theoretical IR spectrum can be compared with experimental data to identify characteristic vibrational modes. For instance, the N-H and O-H stretching frequencies, as well as the aromatic C-H and C=C vibrations, would be key features in the predicted IR spectrum of this compound. researchgate.net Creating in silico spectral libraries is becoming an increasingly valuable approach for identifying unknown compounds. ambermd.org

Illustrative Data: The following table provides hypothetical DFT-calculated 13C NMR chemical shifts for some of the carbon atoms in this compound, referenced against TMS.

Carbon AtomCalculated 13C Chemical Shift (ppm)
C (aromatic, attached to Br)122.5
C (aromatic, attached to CH2)140.2
C (benzylic CH2)52.8
C (ethoxy, adjacent to N)50.1
C (ethoxy, adjacent to O)68.9
C (ethanol, adjacent to O)70.5
C (ethanol, terminal CH2OH)61.3

Lack of Available Research Data for this compound

Extensive searches for scientific literature and data pertaining to the computational chemistry and molecular modeling of the specific compound This compound have yielded no specific research findings. As of the current date, there appear to be no published studies focusing on the solvation models, solvent effects on molecular properties and reactivity, or the computational exploration of potential energy surfaces and reaction pathways for this particular molecule.

The generation of a thorough, informative, and scientifically accurate article as requested is contingent upon the availability of peer-reviewed research in these specialized areas. The complex nature of computational chemistry, including the determination of solvation effects and the mapping of potential energy surfaces, requires dedicated studies involving sophisticated quantum chemical calculations and simulations.

While searches did identify computational studies on structurally related compounds, such as other amino-ethoxy-ethanol derivatives or molecules with bromo-functional groups, the principles of scientific accuracy preclude the extrapolation of jejich findings to This compound . Each molecule possesses a unique electronic structure and conformational landscape that dictates its behavior, and data from one compound cannot be accurately attributed to another, even if they share some structural similarities.

Therefore, the sections on "Solvation Models and Solvent Effects on Molecular Properties and Reactivity" and "Computational Exploration of Potential Energy Surfaces and Reaction Pathways" cannot be populated with the detailed research findings and data tables as requested due to the absence of primary source material.

To fulfill the user's request, dedicated computational chemistry research on This compound would first need to be conducted and published within the scientific community.

Broader Academic Applications and Future Research Directions in 2 2 3 Bromobenzyl Amino Ethoxy Ethanol Chemistry

Potential Utility in Advanced Materials Science and Chemical Engineering Research

The structural features of 2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol suggest its potential as a valuable building block or additive in materials science and chemical engineering. Analogous ethanolamine (B43304) compounds are widely used in industrial applications, such as in the production of emulsifiers, detergents, and textile chemicals, as well as for gas purification and as milling additives in cement production. ugr.esresearchgate.net

In materials science, related amino alcohols are investigated for their role in creating self-assembled gelators and as components in pharmaceuticals and lubricating oil additives. researchgate.net The presence of the amine and hydroxyl groups allows for potential polymerization reactions to create novel functional polymers. The brominated aromatic ring could be leveraged for creating materials with specific refractive indices or as a reactive site for further functionalization, such as in the development of flame-retardant materials. Brominated flame retardants (BFRs) are effective due to the high molecular weight of bromine, which makes their decomposition products less volatile at high temperatures. nih.gov

In chemical engineering, substituted ethanolamines are extensively studied for their application in carbon dioxide (CO2) capture. wur.nl Experimental and computational studies on mixtures of monoethanolamine and other amines have been conducted to develop more energy-efficient CO2 absorption solutions. researchgate.net The specific structure of this compound could influence its reactivity and absorption capacity for acid gases, warranting investigation into its potential use in gas sweetening processes. Furthermore, ethyleneamines, a related class of compounds, are used to synthesize chelating agents for water softening and as corrosion inhibitors. basf.com

Integration of Artificial Intelligence and High-Throughput Experimentation in Chemical Discovery Efforts

Modern chemical research is increasingly benefiting from the integration of artificial intelligence (AI) and high-throughput experimentation (HTE) to accelerate discovery. sciencedaily.comillinois.edu These technologies are powerful tools for navigating complex chemical problems and can be applied to explore the potential of this compound and its derivatives. nih.govbohrium.com

HTE allows for the parallel execution of a large number of experiments, making it ideal for rapidly screening reaction conditions, discovering new synthetic methodologies, and optimizing chemical processes. nih.govcam.ac.uk For a molecule like this compound, HTE could be used to explore a vast array of catalysts, solvents, and reaction parameters to find the most efficient synthesis route or to discover novel reactions involving its functional groups. bohrium.compurdue.edu This approach is particularly useful for synthesizing libraries of related compounds for structure-activity relationship studies in medicinal chemistry or materials science. nih.gov

Table 1: Hypothetical High-Throughput Experimentation (HTE) Workflow for this compound Derivative Synthesis

StepDescriptionObjective
1. Design Use software to design an array of experiments in a multi-well plate format (e.g., 96 or 384 wells). chemrxiv.org Vary substrates, catalysts, and solvents to create a diverse set of reaction conditions.To explore the chemical space for synthesizing novel derivatives.
2. Execution Employ liquid handling robots to dispense precise amounts of reagents into the well plates according to the designed array. chemrxiv.orgTo ensure rapid and reproducible execution of hundreds of parallel reactions.
3. Analysis Analyze the outcome of each reaction using rapid techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS). purdue.eduTo quickly determine the yield and identity of products in each well.
4. Data Processing & AI Feed the analytical results into a machine learning model. The AI analyzes the data to identify trends and predict optimal conditions for desired outcomes. illinois.eduTo learn from experimental data and guide the design of the next iteration of experiments.
5. Optimization Based on AI predictions, design a new, more focused HTE array to validate and refine the optimal reaction conditions. nih.govTo efficiently converge on the best synthetic method or discover a novel chemical transformation.

Theoretical Predictions for Novel Chemical Reactivity and Transformations of this compound

Computational chemistry provides powerful tools for predicting the reactivity and properties of molecules, offering insights that can guide experimental work. For this compound, theoretical methods like Density Functional Theory (DFT) can be employed to understand its structural, electronic, and reactive characteristics. nih.gov

DFT calculations can be used to determine the most stable geometric conformations of the molecule and to analyze its molecular orbitals, providing a picture of its electronic structure. nih.gov This information is crucial for predicting which parts of the molecule are most likely to engage in chemical reactions. For instance, the reactivity of the amine group, the hydroxyl group, and the carbon-bromine bond can be assessed. Studies on the oxidation of benzylamine (B48309) have shown that the reaction proceeds via the unprotonated amine. researchgate.net The degradation pathways of benzylamines during chlorination involve the formation of an imine, which then hydrolyzes to an aldehyde. rsc.org

Furthermore, quantum chemical calculations can model entire reaction pathways, identifying transition states and calculating activation energy barriers. wur.nl This is particularly useful for predicting the feasibility of novel transformations. For example, theoretical studies on the reaction of substituted ethanolamines with CO2 have elucidated the mechanisms for carbamate (B1207046) and bicarbonate formation, revealing how steric and electronic effects influence reaction rates. wur.nl Similar studies could predict how this compound might react with various electrophiles and nucleophiles, potentially uncovering new synthetic routes or applications.

Table 2: Properties of this compound Amenable to Theoretical Prediction

Property CategorySpecific PredictionsComputational MethodRelevance
Structural Properties Stable conformers, bond lengths, bond angles, rotational barriersDFT, Molecular MechanicsUnderstanding molecular shape and flexibility.
Electronic Properties HOMO/LUMO energies, electrostatic potential map, Mulliken chargesDFTPredicting sites of electrophilic/nucleophilic attack and intermolecular interactions.
Spectroscopic Properties IR, Raman, and NMR spectraDFTAiding in the experimental identification and characterization of the compound and its products.
Thermodynamic Properties Enthalpy of formation, Gibbs free energyDFT, Ab initio methodsDetermining the stability of the molecule and the spontaneity of potential reactions.
Reactivity Activation energies, transition state geometries, reaction mechanismsDFT, SCS-MP2 wur.nlGuiding the design of new reactions and understanding reaction outcomes.

Sustainable Chemistry and Environmental Implications of Research on Related Compounds

The principles of sustainable or "green" chemistry are central to modern chemical research, emphasizing the need for environmentally benign processes and products. The industrial synthesis of ethanolamines typically involves the reaction of ethylene (B1197577) oxide with ammonia, and future research would aim to develop more sustainable catalytic processes. ugr.esresearchgate.net

The environmental fate and impact of a molecule like this compound are important considerations, particularly due to the presence of the brominated aromatic ring. Brominated aromatic compounds are a major class of flame retardants (BFRs), and many of these are known to be persistent, bioaccumulative, and toxic (PBT). nih.govmdpi.com Investigations by the European Chemicals Agency (ECHA) have highlighted the significant environmental risks posed by some aromatic brominated flame retardants. useforesight.io These compounds can be released into the environment during the manufacturing, use, and disposal of products containing them. useforesight.io

Like many halogenated organic compounds, BFRs generally exhibit limited biodegradability. nih.gov While some microbial degradation can occur, the process is often slow, leading to accumulation in soil, water, and biota. nih.govmdpi.com Research into the environmental toxicology of this compound would be essential before any large-scale application. This would involve studying its persistence, potential for bioaccumulation in the food chain, and toxicity to various organisms. nih.gov Studies on the biodegradation of related benzylamines and BFRs by microbial consortia could inform potential bioremediation strategies if contamination were to occur. rsc.orgmdpi.com

Table 3: Environmental Considerations for Research on Brominated Aromatic Compounds

ConsiderationDescriptionKey Concerns
Persistence The ability of a chemical to resist degradation in the environment.Halogenated organic compounds are often resistant to natural degradation processes, leading to long environmental lifetimes. nih.gov
Bioaccumulation The buildup of a chemical in an organism at a concentration higher than that found in the surrounding environment.Hydrophobic compounds like many BFRs can accumulate in fatty tissues and magnify up the food chain. nih.govmdpi.com
Toxicity The degree to which a substance can harm humans or other organisms.Some BFRs have been shown to have effects including neurotoxicity, endocrine disruption, and immunotoxicity. nih.gov
Waste Management The proper handling and disposal of materials containing the compound.Ineffective waste management and recycling can be a primary source of environmental pollution from BFR-containing products. useforesight.io

Synergistic Approaches Combining Experimental and Computational Methodologies for Comprehensive Understanding

The most thorough understanding of a chemical system is achieved when experimental investigation and computational modeling are used in concert. This synergistic approach is particularly valuable for a multifunctional molecule like this compound, where complex interactions govern its behavior.

Several studies on related ethanolamine systems have successfully demonstrated the power of this combined approach. arxiv.org For instance, experimental measurements of the density and viscosity of ethanolamine mixtures have been coupled with DFT and molecular dynamics (MD) simulations to probe intermolecular interactions, such as hydrogen bonding, in the liquid phase. nih.govresearchgate.net This provides a molecular-level explanation for the observed macroscopic properties. Similarly, the mechanism of CO2 capture by amine solutions has been elucidated by combining experimental kinetic data with computational modeling of the reaction pathways. researchgate.net

For this compound, a comprehensive research program would involve:

Synthesis and Characterization: Experimental synthesis of the pure compound followed by thorough characterization using techniques like NMR, IR spectroscopy, and mass spectrometry.

Computational Modeling: Parallel DFT calculations to predict the spectra, which aids in the interpretation of experimental data. nih.gov MD simulations could be used to understand its behavior in different solvents.

Reactivity Studies: Experimental investigation of its reactivity with various reagents, guided by theoretical predictions of reaction barriers and mechanisms. acs.org

Property Evaluation: Measuring properties relevant to potential applications (e.g., CO2 absorption capacity, polymer characteristics) and using computational models to understand the underlying structure-property relationships.

This integrated strategy, where experiments validate theoretical predictions and computations provide mechanistic insights into experimental observations, represents the most robust path toward fully understanding and exploiting the chemical potential of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.